molecular formula C24H23N5O2 B2961416 6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887213-85-6

6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2961416
CAS RN: 887213-85-6
M. Wt: 413.481
InChI Key: NCTJCYNXENKLSS-UHFFFAOYSA-N
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Description

Imidazole derivatives, such as isoindole-1,3-diones, are an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The reaction of tetraynes with imidazole derivatives and oxygen can produce various multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .

Scientific Research Applications

Pharmaceutical Synthesis

Imidazole derivatives are integral to the synthesis of various pharmaceuticals due to their biological activity. The compound could serve as a precursor in the synthesis of drugs with potential antibacterial, antifungal, and antiviral properties . Its structure is conducive to modifications that can lead to the development of new therapeutic agents.

Antitumor Activity

The imidazole ring is present in many compounds with antitumor properties. This particular derivative may be investigated for its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells. Research in this area could lead to the development of novel cancer treatments .

Anti-inflammatory Agents

Due to the imidazole core’s ability to modulate biological pathways, derivatives like this one are studied for their anti-inflammatory effects. They could be used to treat chronic inflammatory diseases or to reduce inflammation in acute conditions .

Antidiabetic Applications

Imidazole derivatives have shown promise in the treatment of diabetes. This compound could be part of studies aiming to develop new antidiabetic drugs that regulate blood sugar levels or improve insulin sensitivity .

Herbicide Development

The structural versatility of imidazole derivatives makes them candidates for the development of herbicides. This compound could be used to create new formulations that target specific weeds or pests in agricultural settings .

Dye and Colorant Production

Imidazole compounds are often used in the synthesis of dyes and colorants. This derivative could contribute to the creation of new dyes with unique properties for use in textiles, inks, or biological staining .

Polymer Additives

The compound’s structure may lend itself to the development of polymer additives that enhance material properties such as durability, flexibility, or resistance to environmental factors .

Photochromic Materials

Imidazole derivatives can be part of photochromic materials that change color in response to light. This application could lead to innovative products in optics, such as smart windows or sunglasses .

Future Directions

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

6-(3,3-diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-15-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28(16)14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,19H,13-14H2,1-2H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJCYNXENKLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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